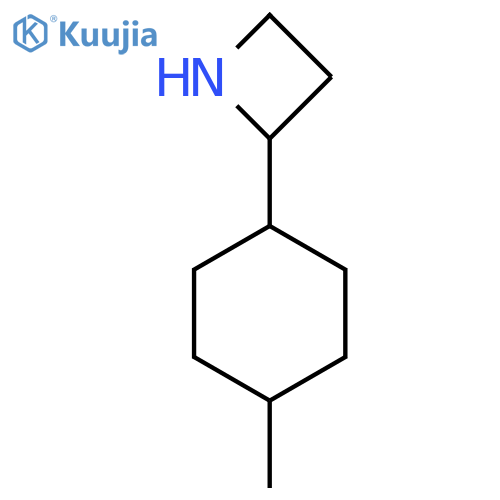Cas no 1496978-29-0 (2-(4-methylcyclohexyl)azetidine)
2-(4-メチルシクロヘキシル)アゼチジンは、複素環式化合物の一種であり、アゼチジン環と4-メチルシクロヘキシル基が結合した構造を有する。この化合物は、医薬品中間体や有機合成化学における重要なビルディングブロックとしての応用が期待される。特に、立体選択的合成や官能基変換の容易さから、創薬研究分野での利用価値が高い。分子内に剛直なシクロヘキシル構造と柔軟なアゼチジン環を併せ持つため、特異的な立体配座を形成可能であり、生物活性化合物の設計において有利な特性を示す。また、適度な脂溶性と水溶性のバランスが良好であることから、薬剤候補分子の最適化にも有用である。

1496978-29-0 structure
商品名:2-(4-methylcyclohexyl)azetidine
2-(4-methylcyclohexyl)azetidine 化学的及び物理的性質
名前と識別子
-
- 2-(4-methylcyclohexyl)azetidine
- EN300-1826569
- AKOS015263704
- 1496978-29-0
-
- インチ: 1S/C10H19N/c1-8-2-4-9(5-3-8)10-6-7-11-10/h8-11H,2-7H2,1H3
- InChIKey: WKJFKIFXLFIKKT-UHFFFAOYSA-N
- ほほえんだ: N1CCC1C1CCC(C)CC1
計算された属性
- せいみつぶんしりょう: 153.151749610g/mol
- どういたいしつりょう: 153.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
2-(4-methylcyclohexyl)azetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1826569-0.1g |
2-(4-methylcyclohexyl)azetidine |
1496978-29-0 | 0.1g |
$993.0 | 2023-09-19 | ||
| Enamine | EN300-1826569-0.5g |
2-(4-methylcyclohexyl)azetidine |
1496978-29-0 | 0.5g |
$1084.0 | 2023-09-19 | ||
| Enamine | EN300-1826569-5.0g |
2-(4-methylcyclohexyl)azetidine |
1496978-29-0 | 5g |
$4517.0 | 2023-06-02 | ||
| Enamine | EN300-1826569-5g |
2-(4-methylcyclohexyl)azetidine |
1496978-29-0 | 5g |
$3273.0 | 2023-09-19 | ||
| Enamine | EN300-1826569-10g |
2-(4-methylcyclohexyl)azetidine |
1496978-29-0 | 10g |
$4852.0 | 2023-09-19 | ||
| Enamine | EN300-1826569-0.05g |
2-(4-methylcyclohexyl)azetidine |
1496978-29-0 | 0.05g |
$948.0 | 2023-09-19 | ||
| Enamine | EN300-1826569-0.25g |
2-(4-methylcyclohexyl)azetidine |
1496978-29-0 | 0.25g |
$1038.0 | 2023-09-19 | ||
| Enamine | EN300-1826569-10.0g |
2-(4-methylcyclohexyl)azetidine |
1496978-29-0 | 10g |
$6697.0 | 2023-06-02 | ||
| Enamine | EN300-1826569-1g |
2-(4-methylcyclohexyl)azetidine |
1496978-29-0 | 1g |
$1129.0 | 2023-09-19 | ||
| Enamine | EN300-1826569-1.0g |
2-(4-methylcyclohexyl)azetidine |
1496978-29-0 | 1g |
$1557.0 | 2023-06-02 |
2-(4-methylcyclohexyl)azetidine 関連文献
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
3. Water
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
1496978-29-0 (2-(4-methylcyclohexyl)azetidine) 関連製品
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
